3-Chloro-5-(trifluoromethyl)picolinaldehyde

Description

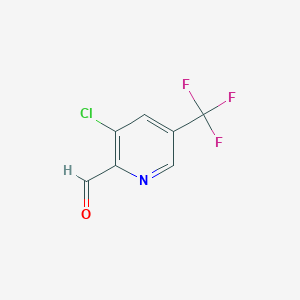

3-Chloro-5-(trifluoromethyl)picolinaldehyde (CAS: 175277-50-6) is a heterocyclic aldehyde with the molecular formula C₇H₃ClF₃NO and a molecular weight of 209.55 g/mol . Structurally, it features a pyridine ring substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and an aldehyde functional group at position 2 (Figure 1). This compound is primarily utilized in research settings as a precursor for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its aldehyde group enables participation in condensation reactions, such as forming Schiff bases or serving as an intermediate in multi-step syntheses .

Figure 1: Structure of this compound.

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANVTPLFKXDWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621573 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-50-6 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)picolinaldehyde typically involves the following steps:

Halogenation: The starting material, picolinic acid, undergoes halogenation to introduce chlorine and trifluoromethyl groups.

Oxidation: The halogenated intermediate is then oxidized to form the aldehyde group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethyl)picolinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Carboxylic Acids: Resulting from the oxidation of the aldehyde group.

Alcohols: Formed through the reduction of the aldehyde group.

Substituted Derivatives: Resulting from substitution reactions involving the chlorine atom.

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-5-(trifluoromethyl)picolinaldehyde is explored for its therapeutic potential, particularly in the following areas:

- Biochemical Probes : It serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating their activity .

- Anti-inflammatory and Antimicrobial Activities : Preliminary studies indicate that this compound may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological research.

Agrochemical Applications

The compound is utilized in the development of crop protection agents. The trifluoromethyl group contributes to its effectiveness in protecting crops from pests, thus enhancing agricultural productivity.

Biochemistry

Research indicates that the compound's lipophilicity, enhanced by the trifluoromethyl group, may improve its ability to penetrate biological membranes, increasing bioavailability for various biological applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Enzyme Interaction Studies : Research has demonstrated that derivatives of trifluoromethylpyridine can significantly alter enzyme activity, providing insights into biochemical pathways.

- Crop Protection Trials : Field trials have shown that formulations containing this compound can effectively reduce pest populations while maintaining crop health, leading to increased yields in agricultural settings.

Mechanism of Action

The mechanism by which 3-Chloro-5-(trifluoromethyl)picolinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-Chloro-5-(trifluoromethyl)picolinaldehyde and related compounds:

Physicochemical Properties

- Reactivity : The aldehyde group in this compound makes it more reactive than its carboxylic acid or ester analogs. For example, aldehydes readily undergo nucleophilic additions or oxidations, whereas esters are more stable under basic conditions .

- Solubility : The carboxylic acid derivative (3-Chloro-5-(trifluoromethyl)picolinic acid) is more polar and water-soluble compared to the aldehyde, which is typically stored in organic solvents at room temperature .

- Electron-Withdrawing Effects : The chloro and trifluoromethyl groups enhance the electron-deficient nature of the pyridine ring, influencing reactivity in electrophilic substitutions or coordination chemistry .

Research Findings and Case Studies

- Metabolite Identification: Transformation products (TPs) of Fluopyram, such as 3-chloro-5-(trifluoromethyl)-2-ethylamino-pyridine, suggest that the aldehyde could undergo similar nucleophilic substitutions or oxidations in environmental or metabolic pathways .

- Synthetic Routes : The aldehyde may be synthesized via oxidation of the corresponding alcohol or hydrolysis of a nitrile precursor, though direct evidence is scarce in the provided literature.

Biological Activity

3-Chloro-5-(trifluoromethyl)picolinaldehyde is a halogenated aromatic aldehyde with significant potential in various biological applications. This compound, characterized by its unique molecular structure, has garnered attention in fields such as agrochemicals and pharmaceuticals due to its biological activity and reactivity.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Molecular Weight : Approximately 209.55 g/mol

- Functional Groups : Contains a chloro group at the 3-position and a trifluoromethyl group at the 5-position of the picolinaldehyde structure. The presence of these electron-withdrawing groups enhances its lipophilicity and reactivity, making it suitable for various biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and increase bioavailability .

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further pharmacological evaluation .

- Anti-inflammatory Properties : Investigations into its therapeutic potential indicate possible anti-inflammatory effects, although more extensive studies are required to confirm these findings .

- Biochemical Probes : The compound is being explored as a biochemical probe for studying enzyme mechanisms and protein interactions, which could provide insights into various biological processes .

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other compounds can influence their biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| 5-Chloro-3-(trifluoromethyl)picolinaldehyde | 0.93 | Different chlorine position; used in coordination chemistry |

| 6-Chloro-3-(trifluoromethyl)picolinaldehyde | 0.84 | Chlorine at a different position; altered reactivity |

| 5-Chloro-3-(difluoromethyl)picolinaldehyde | 0.84 | Contains difluoromethyl instead of trifluoromethyl |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 0.87 | Fluorine at a different position; affects reactivity |

| 4-Chloro-6-(trifluoromethyl)picolinaldehyde | 0.78 | Varying substitution pattern; potential variations in biological activity |

The distinct positioning of substituents in this compound significantly influences its reactivity and interactions compared to similar compounds, potentially leading to unique pharmacokinetic and pharmacodynamic properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing context for the potential applications of this compound:

- Antimicrobial Studies : In vitro studies have shown that derivatives of trifluoromethylpyridine exhibit varying degrees of antimicrobial activity against bacteria such as Escherichia coli, indicating that modifications in structure can lead to enhanced efficacy .

- Enzyme Interaction Studies : Research focusing on enzyme inhibitors has demonstrated that compounds with similar structures can effectively modulate enzyme activity through covalent interactions, suggesting that this compound may also function similarly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.